[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
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Overview
Description
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is a chemical compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential biological activity. The trifluoromethyl group in its structure plays a crucial role in enhancing its chemical and biological properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the cyclopropanation of olefins with trifluorodiazoethane. This reaction is catalyzed by a Ru(II)–Pheox catalyst under specific conditions. For instance, a solution of trifluorodiazoethane in dichloromethane is slowly added to a mixture of the catalyst and olefins at 0°C. The resulting mixture is then purified by column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions is crucial for industrial applications, ensuring consistent yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different cyclopropyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, ketones, alcohols, and substituted benzene compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]naphthalene
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methane
- [(1R,2R)-2-(trifluoromethyl)cyclopropyl]ethane
Uniqueness
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is unique due to its specific trifluoromethyl group attached to a cyclopropyl ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This unique structure makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWAYGGNPOMGQ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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